molecular formula C10H10F3N B15226955 (R)-2-(2,3,5-Trifluorophenyl)pyrrolidine

(R)-2-(2,3,5-Trifluorophenyl)pyrrolidine

Cat. No.: B15226955
M. Wt: 201.19 g/mol
InChI Key: JPHZSASVRMNOMF-SECBINFHSA-N
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Description

“(R)-2-(2,3,5-Trifluorophenyl)pyrrolidine” is a chiral pyrrolidine derivative featuring a 2,3,5-trifluorophenyl substituent at the second position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol. The compound’s stereochemical configuration (R-enantiomer) is critical for its biological interactions, as chirality often dictates binding affinity and selectivity in medicinal chemistry . Pyrrolidine derivatives are widely explored in drug discovery due to their rigid five-membered ring structure, which enhances conformational stability and improves pharmacokinetic properties.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(2R)-2-(2,3,5-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10F3N/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1

InChI Key

JPHZSASVRMNOMF-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related pyrrolidine derivatives are analyzed for comparative insights:

Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Features
(R)-2-(2,3,5-Trifluorophenyl)pyrrolidine C₁₀H₁₀F₃N 2-(2,3,5-Trifluorophenyl) 201.19 Three fluorine atoms; high electronegativity
(R)-3-(2-Chlorophenyl)pyrrolidine C₁₀H₁₂ClN 3-(2-Chlorophenyl) 181.66 Single chlorine substituent; steric bulk at position 3

Key Differences and Implications

Substituent Effects: The trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the chlorophenyl group in (R)-3-(2-Chlorophenyl)pyrrolidine. This may enhance binding to electron-deficient biological targets (e.g., enzymes or receptors with aromatic pockets) .

Positional Isomerism :

  • The 2-position substitution in the target compound places the trifluorophenyl group closer to the pyrrolidine nitrogen, which may influence hydrogen-bonding interactions or protonation states. In contrast, the 3-position substitution in the chlorophenyl analogue creates a distinct spatial arrangement, possibly affecting target engagement .

This trade-off is critical for CNS-targeting drugs .

Metabolic Stability: The trifluoromethyl group is known to resist oxidative metabolism, suggesting that this compound may exhibit a longer half-life than its chlorinated counterpart .

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